molecular formula C11H8OS B132776 4-(Thiophen-3-yl)benzaldehyde CAS No. 157730-74-0

4-(Thiophen-3-yl)benzaldehyde

Cat. No.: B132776
CAS No.: 157730-74-0
M. Wt: 188.25 g/mol
InChI Key: MGPZYZLJJSEFLU-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It consists of a benzaldehyde moiety substituted with a thiophene ring at the para position. This compound is of interest due to its unique structural features, which combine the reactivity of the aldehyde group with the aromaticity of both the benzene and thiophene rings. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis .

Scientific Research Applications

4-(Thiophen-3-yl)benzaldehyde has several scientific research applications, including:

Future Directions

Thiophene and its derivatives show a variety of properties and applications, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where thiophene is reacted with N,N-dimethylformamide and phosphorus oxychloride to form the corresponding formylated thiophene. This intermediate is then subjected to a Friedel-Crafts acylation with benzene to yield this compound .

Another approach involves the Suzuki-Miyaura cross-coupling reaction. In this method, 4-bromobenzaldehyde is coupled with thiophene-3-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on both the benzene and thiophene rings.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiophen-3-yl)benzaldehyde is unique due to the presence of both a benzene ring and a thiophene ring, which imparts distinct electronic and steric properties. This combination allows for diverse reactivity and makes it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

4-thiophen-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPZYZLJJSEFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390990
Record name 4-(Thiophen-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157730-74-0
Record name 4-(Thiophen-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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